molecular formula C8H11N5O B016678 (R)-9-(2-Hydroxypropyl)adenine CAS No. 14047-28-0

(R)-9-(2-Hydroxypropyl)adenine

Cat. No. B016678
CAS RN: 14047-28-0
M. Wt: 193.21 g/mol
InChI Key: MJZYTEBKXLVLMY-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of (R)-9-(2-Hydroxypropyl)adenine and related compounds involves complex chemical processes. Among these, acyclic nucleoside phosphonate (ANP) analogues exhibit potent and selective antiviral activity, showcasing the synthesis's importance in medicinal chemistry (Naesens et al., 1997). The approach towards synthesizing these compounds leverages specific interactions with viral DNA polymerase, highlighting the synthesis's precision and targeted nature in drug development.

Molecular Structure Analysis

The molecular structure of (R)-9-(2-Hydroxypropyl)adenine plays a crucial role in its chemical behavior and interactions. Studies on related compounds, like glycosyl inositol phosphoryl ceramides (GIPCs), emphasize the significance of structural analysis in understanding the compound's biological functions and membrane interactions (Buré et al., 2014). The unique and homogeneous conformation of these molecules underscores the importance of detailed structural analysis.

Chemical Reactions and Properties

The chemical reactions involving (R)-9-(2-Hydroxypropyl)adenine are influenced by its molecular structure. The enzyme adenosine deaminase, which catalyzes the deamination of adenosine to inosine, showcases the compound's reactive capabilities and its potential applications in biotransformations for enzymatic synthesis (Gupta & Nair, 2006). This highlights the compound's versatility in chemical reactions, contributing to its potential in various scientific and medicinal applications.

Physical Properties Analysis

The physical properties of (R)-9-(2-Hydroxypropyl)adenine, such as solubility, melting point, and stability, are essential for its application in various fields. Although specific studies on these properties were not identified in the current literature search, it is known that the physical characteristics of similar compounds significantly impact their practical applications and effectiveness in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for modifications, determine (R)-9-(2-Hydroxypropyl)adenine's utility in scientific research. Studies on related compounds, such as hydroxycinnamic acids, offer insights into the structure-activity relationships that define antioxidant properties, providing a model for understanding the chemical properties of (R)-9-(2-Hydroxypropyl)adenine (Razzaghi-Asl et al., 2013).

Scientific Research Applications

  • Synthesis for Drug Discovery : Rivera et al. (2016) developed a method for preparing deuterium and tritium labeled (R)-9-(2-hydroxypropyl)adenine, using ketoreductase enzyme catalyzed reduction. This is significant for drug discovery and development (Rivera et al., 2016).

  • Antiviral Activity : De Clercq et al. (1978) reported that (S)-9-(2,3-Dihydroxypropyl)adenine exhibits broad-spectrum antiviral activity against various DNA and RNA viruses, including vaccinia, herpes simplex, and measles (De Clercq et al., 1978).

  • Inhibitory Effects on Hepatitis B Virus : Heijtink et al. (1994) found that acyclic nucleoside phosphonates, including derivatives of (R)-9-(2-Hydroxypropyl)adenine, have inhibitory effects on human and duck hepatitis B virus infections (Heijtink et al., 1994).

  • Binding to Adenosine Deaminase : Schaeffer et al. (1965) and (1967) studied the binding of 9-(hydroxyalkyl)-adenines to adenosine deaminase, revealing insights into their inhibitory properties and the role of the hydroxyl group (Schaeffer et al., 1965); (Schaeffer & Schwender, 1967).

  • Inhibition of HIV Replication : Hostetler et al. (2006) demonstrated that certain derivatives of (R)-9-(2-Hydroxypropyl)adenine are potent inhibitors of HIV replication (Hostetler et al., 2006).

  • Structural Relationships and Antiviral Activity : De Clercq and Holý (1979) observed that structurally related aliphatic nucleoside analogues, like (S)-DHPA, show antiviral activity against certain viruses at low concentrations (De Clercq & Holý, 1979).

  • Potential in Treating Viral Infections : Naesens et al. (1997) reviewed the potential of HPMPC, PMEA, and related acyclic nucleoside phosphonate analogues as broad-spectrum antiviral agents for treating various viral infections (Naesens et al., 1997).

  • Quantification in Human Plasma and Urine : Naesens et al. (1992) developed a method to quantify acyclic adenine nucleoside phosphonates, including PMEA, HPMPA, and FPMPA, in human plasma and urine, suitable for analyzing these drugs in human patients (Naesens et al., 1992).

Safety And Hazards

“®-9-(2-Hydroxypropyl)adenine” can cause skin and eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

“®-9-(2-Hydroxypropyl)adenine” is a key intermediate for the synthesis of the antiviral drug tenofovir disoproxil . As the demand for antiviral medications increases, the production and study of “®-9-(2-Hydroxypropyl)adenine” and its derivatives are expected to continue .

properties

IUPAC Name

(2R)-1-(6-aminopurin-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYTEBKXLVLMY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332178
Record name (2R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-9-(2-Hydroxypropyl)adenine

CAS RN

14047-28-0
Record name (αR)-6-Amino-α-methyl-9H-purine-9-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14047-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-Hydroxypropyl)adenine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-9-(2-hydroxypropyl)adenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-HYDROXYPROPYL)ADENINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43H6SBP55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9-(2-Hydroxy-1-propyl)-6-chloropurine (I, 9 g, 42.5 mmol) was dissolved in saturated methanolic ammonia and ammonium chloride (50 mg). The mixture was heated at 130° in a bomb for 6 hr. The resulting solution was evaporated to dryness and recrystallized from ethanol/acetone. Yield=6.68 g of a colorless crystalline product (81%); mp 193°-194°; uv (H2O; pH 5.5); λmax 260 nm; TLC in CHCl3 :MeOH (5:1); Rf 0.44.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
NR Rivera, J Moore, DJ Schenk, H Wang, D Hesk… - Tetrahedron …, 2016 - Elsevier
Isotopically labeled compounds have numerous applications in drug discovery and development. (R)-9-(2-Hydroxypropyl)adenine 1 is an important intermediate in the synthesis of …
LM Schultze, HH Chapman, NJP Dubree, RJ Jones… - Tetrahedron …, 1998 - Elsevier
The anti-HIV nucleotide analogue PMPA can be prepared on a kilogram-scale by a three step sequence: i) condensation of adenine with (R)-propylene carbonate, ii) alkylation of the …
Y Du, J Hu, Z Hu, W Zhang, Y Qi, Y Zhang… - Journal of Liquid …, 2021 - Taylor & Francis
In this paper, a sensitive method for the determination of 3-chloro-1,2-propanediol (3-MCPD) by high performance liquid chromatography-fluorescence detection (HPLC-FLD) was …
JP Dietz, D Ferenc, TF Jamison… - … Process Research & …, 2021 - ACS Publications
Di-tert-butyl oxymethyl phosphonates were investigated regarding their suitability for preparing the active pharmaceutical ingredient tenofovir (PMPA). First, an efficient and simple …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
K Barral, S Priet, J Sire, J Neyts… - Journal of medicinal …, 2006 - ACS Publications
We describe here the synthesis of 9-[2-(Boranophosphonomethoxy)ethyl]adenine (6a) and (R)-9-[2-(Boranophosphonomethoxy)propyl]adenine (6b), the first α-boranophosphonate …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
H Shen, Y Liu, X Tian, X Zhang, Y Zhang - ChemistrySelect, 2018 - Wiley Online Library
To support clinical bioequivalence (BE) studies of tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide fumarate (TAF), both deuterium‐labeled TDF and TAF (or their free …
A Holı, M Masojídková - Collection of Czechoslovak chemical …, 1995 - cccc.uochb.cas.cz
The (R)- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases (PMP derivatives) exhibit very high activity against retroviruses. This paper describes the …
Number of citations: 61 cccc.uochb.cas.cz
C Wu, J You, X Wang - Journal of Thermal Analysis and Calorimetry, 2018 - Springer
Tenofovir disoproxil fumarate (TDF) is an antiretroviral medication widely used to prevent and treat HIV/AIDS and to treat chronic hepatitis B. In this paper, thermal decomposition …
K Barral, C Weck, N Payrot, L Roux, C Durafour… - European journal of …, 2011 - Elsevier
9-[2-(Thiophosphonomethoxy)ethyl]adenine 3 and (R)-9-[2-(Thiophosphonomethoxy)propyl]adenine 4 were synthesized as the first thiophosphonate nucleosides bearing a sulfur atom …
L Roux, S Priet, N Payrot, C Weck, M Fournier… - European Journal of …, 2013 - Elsevier
9-[2-(Thiophosphonomethoxy)ethyl]adenine [S-PMEA, 8] and (R)-9-[2-(Thiophosphonomethoxy)propyl]adenine [S-PMPA, 9] are acyclic nucleoside thiophosphonates we described …

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